molecular formula C17H19N3O5 B563283 Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 CAS No. 1189869-42-8

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4

Katalognummer B563283
CAS-Nummer: 1189869-42-8
Molekulargewicht: 349.379
InChI-Schlüssel: BDCVRCLAXLOSLH-IDPVZSQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is a chemical compound that is commonly used in scientific research. It is a deuterated analogue of the non-deuterated compound, which means that it contains four hydrogen atoms that have been replaced with deuterium atoms. This modification is useful in research as it allows for more precise analysis of the compound's behavior and interactions.

Wirkmechanismus

The mechanism of action of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is complex and varies depending on the specific application. In studies of neurotransmitter transporters, the compound is taken up by the transporter and competes with other molecules for binding sites. In studies of receptor-ligand interactions, the compound can bind to specific receptors and activate or inhibit downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 are also dependent on the specific application. In studies of neurotransmitter transporters, the compound can affect the uptake and release of neurotransmitters, leading to changes in synaptic transmission. In studies of receptor-ligand interactions, the compound can modulate the activity of specific receptors, leading to changes in cellular signaling and function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 in lab experiments is its high selectivity for specific transporters and receptors. This allows for more precise investigation of these molecules and their interactions. However, the compound's complex synthesis and high cost can be limiting factors for some researchers.

Zukünftige Richtungen

There are several potential future directions for research involving Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4. One area of interest is the development of new imaging techniques that can more accurately track the compound's behavior in vivo. Another area of interest is the investigation of the compound's effects on specific diseases and disorders, such as Parkinson's disease and depression. Additionally, the development of new analogues and derivatives of the compound may lead to improved selectivity and efficacy in various applications.

Synthesemethoden

The synthesis of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is a complex process that requires several steps. One common method involves the reaction of 4-nitrophenethylamine-d4 with 4-nitrophenyl chloroformate, followed by the addition of 4-nitrophenoxyethylamine. The resulting compound is then methylated using methyl iodide and purified through several rounds of chromatography.

Wissenschaftliche Forschungsanwendungen

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 has a variety of applications in scientific research. It is commonly used as a tracer molecule in studies of neurotransmitter transporters, as it can be selectively taken up by specific transporters and tracked using various imaging techniques. It is also used in studies of receptor-ligand interactions and as a tool for investigating the mechanisms of various drugs and compounds.

Eigenschaften

CAS-Nummer

1189869-42-8

Molekularformel

C17H19N3O5

Molekulargewicht

349.379

IUPAC-Name

1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

InChI

InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2

InChI-Schlüssel

BDCVRCLAXLOSLH-IDPVZSQYSA-N

SMILES

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-]

Synonyme

N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-d4-benzeneethanamine; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.